molecular formula C19H14BrN3O2 B11068690 9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11068690
M. Wt: 396.2 g/mol
InChI Key: OECXDQQNWHIUCS-UHFFFAOYSA-N
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Description

9-BROMO-2-(2-FURYL)-5-(4-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-2-(2-FURYL)-5-(4-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. Common steps may include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the furan and pyridine rings: These can be introduced through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan or pyridine rings.

    Reduction: Reduction reactions could target the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: It can be a building block for synthesizing more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Applications in developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 9-BROMO-2-(2-FURYL)-5-(4-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FURYL)-5-(4-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Lacks the bromine atom, which may affect its reactivity and applications.

    9-BROMO-2-(2-FURYL)-5-(4-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZOLE: Similar structure but with a benzoxazole core instead of benzoxazine.

Uniqueness

The presence of the bromine atom and the specific arrangement of the furan and pyridine rings in 9-BROMO-2-(2-FURYL)-5-(4-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE may confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

9-bromo-2-(furan-2-yl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H14BrN3O2/c20-13-3-4-17-14(10-13)16-11-15(18-2-1-9-24-18)22-23(16)19(25-17)12-5-7-21-8-6-12/h1-10,16,19H,11H2

InChI Key

OECXDQQNWHIUCS-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CO4)C5=CC=NC=C5

Origin of Product

United States

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